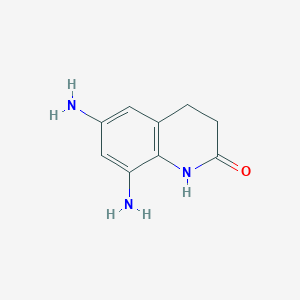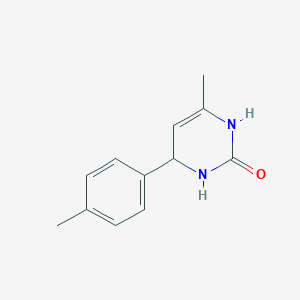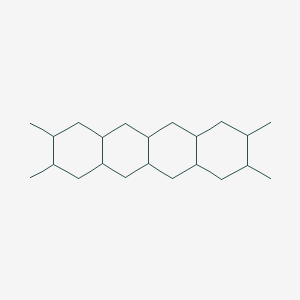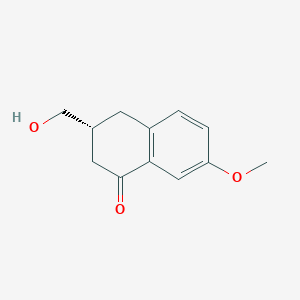methanone CAS No. 917614-90-5](/img/structure/B12611506.png)
[2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-yl](morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps :
Formation of the Indole Core: The indole core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).
Attachment of the Morpholine Group: The morpholine group is introduced through a Pd-catalyzed amination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is likely due to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole core and have been studied for their anticancer activities.
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine: This compound also features a benzodioxole and morpholine moiety and has similar biological activities.
Uniqueness
Eigenschaften
CAS-Nummer |
917614-90-5 |
|---|---|
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[2-(3H-1,2-benzodioxol-5-yl)-1H-indol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O4/c23-20(22-6-8-24-9-7-22)15-2-1-3-17-16(15)11-18(21-17)13-4-5-19-14(10-13)12-25-26-19/h1-5,10-11,21H,6-9,12H2 |
InChI-Schlüssel |
AUCWKXDWJZHZLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C3C=C(NC3=CC=C2)C4=CC5=C(C=C4)OOC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)


![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)


![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)
![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)

![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)

![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
